Boc-L-Valine 4-nitrophenyl ester

Peptide Synthesis Active Ester Synthesis Green Chemistry

Boc-L-Valine 4-nitrophenyl ester (Boc-Val-ONp, CAS 16948-40-6) is a protected L-valine derivative in which the carboxyl group is activated as a 4-nitrophenyl ester for amide bond formation. This active ester serves as a pre-activated building block in both solid-phase and solution-phase peptide synthesis, enabling coupling under mild conditions without in situ activation reagents.

Molecular Formula C16H22N2O6
Molecular Weight 338.36 g/mol
Cat. No. B13386855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Valine 4-nitrophenyl ester
Molecular FormulaC16H22N2O6
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)
InChIKeyALJZEMRUAOJSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Valine 4-Nitrophenyl Ester: A Crystalline Active Ester Building Block for Peptide Synthesis


Boc-L-Valine 4-nitrophenyl ester (Boc-Val-ONp, CAS 16948-40-6) is a protected L-valine derivative in which the carboxyl group is activated as a 4-nitrophenyl ester for amide bond formation [1]. This active ester serves as a pre-activated building block in both solid-phase and solution-phase peptide synthesis, enabling coupling under mild conditions without in situ activation reagents . The compound is characterized by a tert-butyloxycarbonyl (Boc) α-amino protecting group and a crystalline solid form with defined physical properties including a melting point of 63–69 °C and optical rotation [α]₅₇₈²⁴ = −38 ± 2° (c=1, dioxane) .

Activation Pre-activated 4-nitrophenyl ester for direct amide coupling
Strategy Boc protection fits acid-labile SPPS and solution-phase protocols
Form Crystalline solid with defined physical properties (reported mp, optical rotation)

Why Boc-L-Valine 4-Nitrophenyl Ester Cannot Be Substituted with Generic In-Class Analogs


Despite the availability of numerous Boc-Val active esters (e.g., OSu, OPfp, OPcp) and other Val-ONp variants (Fmoc, Z, Ac), direct substitution without experimental validation risks compromised coupling efficiency, altered reaction kinetics, or racemization [1]. The 4-nitrophenyl leaving group occupies a distinct position in the reactivity spectrum—more reactive than N-hydroxysuccinimide (OSu) esters but less labile than pentafluorophenyl (OPfp) esters—yielding a coupling rate profile that is not interchangeable across synthetic protocols [2]. Additionally, the Boc protection strategy dictates orthogonal deprotection conditions (acid-labile) that are incompatible with base-labile Fmoc-based SPPS workflows [3]. The quantitative evidence presented in Section 3 establishes the specific performance boundaries that distinguish this compound from its closest chemical analogs.

Leaving group reactivity differs

ONp ester coupling rate profile may not transfer to OSu or OPfp esters; cross-study kinetics indicate significant differences that alter reaction times.

Protection scheme incompatibility

Boc group requires acidic deprotection, orthogonal to Fmoc-based SPPS; direct substitution with Fmoc-Val-ONp changes entire workflow.

Solid-state characterization gap

Crystalline ONp ester enables PXRD batch verification; many Boc-Val active ester analogs are amorphous with limited QC references.

Quantitative Evidence for Boc-L-Valine 4-Nitrophenyl Ester Differentiation in Peptide Synthesis


High-Yield Single-Step Synthesis via Vilsmeier Conditions

A recently reported one-step protocol using adapted Vilsmeier conditions achieves quantitative yield for Boc-L-Valine 4-nitrophenyl ester synthesis, representing a significant improvement over traditional DCC-mediated coupling methods that typically require extended reaction times and generate dicyclohexylurea byproducts [1]. In direct comparison, the Vilsmeier-mediated procedure produced the title compound in quantitative yield (100%), whereas conventional DCC/DMAP esterification methods for analogous Boc-amino acid 4-nitrophenyl esters generally afford yields in the 70–85% range under optimized conditions [2].

Synthetic Yield
Head-to-head
Reported 100% (one-step Vilsmeier) vs. 70–85% (DCC-mediated)
Supports higher atom economy and may reduce raw material cost.
Data to verify at intended scale.
Peptide Synthesis Active Ester Synthesis Green Chemistry

Relative Coupling Rate Constants: ONp vs. OSu Active Esters

In a comparative kinetic study measuring second-order coupling rate constants (Kc) of Boc-amino acid active esters with L-valine methyl ester in THF at 23 °C, the p-nitrophenyl (ONp) ester exhibited a coupling rate that was approximately 5- to 10-fold faster than the corresponding N-hydroxysuccinimide (OSu) ester for Boc-alanine and Boc-phenylalanine [1]. While the study did not include Boc-Val-ONp directly, the observed trend is consistent across Boc-amino acids, establishing that ONp esters provide substantially faster coupling kinetics than OSu esters under identical conditions.

Coupling Kinetics
Cross-study comparable
~5–10× faster vs. OSu ester (Boc-Ala model, THF, 23 °C)
May enable shorter coupling times in automated synthesis.
Direct Val-ONp measurement not reported; trend inferred.
Peptide Coupling Kinetics Active Ester Reactivity

Crystallographic Confirmation of Absolute Stereochemistry

Single-crystal X-ray diffraction analysis of Boc-L-Valine 4-nitrophenyl ester unambiguously confirmed the absolute configuration as (2S)-3-methyl-2-[(tert-butoxycarbonyl)amino]butanoate 4-nitrophenyl ester, crystallizing in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. In contrast, many active esters such as Boc-Val-OSu and Boc-Val-OPfp are amorphous or microcrystalline solids that lack published single-crystal structures, complicating rigorous batch-to-batch stereochemical verification by procurement laboratories.

Crystal Structure
Class-level inference
Single-crystal XRD confirms (S)-configuration; monoclinic C2, unit cell defined.
Enables PXRD-based batch identity verification.
Many active ester analogs lack published crystal structures.
X-ray Crystallography Stereochemical Integrity Quality Control

Defined Optical Rotation for Chiral Purity Verification

Boc-L-Valine 4-nitrophenyl ester is supplied with a validated optical rotation specification of [α]₅₇₈²⁴ = −38 ± 2° (c=1 in dioxane) . This value provides a straightforward, non-destructive QC metric for verifying chiral integrity prior to use. In comparison, Boc-L-Valine (free acid) exhibits [α]ᴅ²⁰ = −6.4° (c=1, ethanol), while Boc-Val-OSu reports [α]ᴅ²⁰ = −24° (c=1, DMF) . The distinct optical rotation of the ONp ester enables orthogonal confirmation of stereochemical retention following activation—a parameter that is not uniformly reported across alternative Boc-Val active ester suppliers.

Optical Rotation
Cross-study comparable
[α]₅₇₈²⁴ = −38 ± 2° (c=1, dioxane); more levorotatory than free acid or OSu ester.
Supports rapid chiral purity check complementary to HPLC.
Verify lot-specific certificate of analysis.
Chiral Purity Quality Control Analytical Specification

Optimal Application Scenarios for Boc-L-Valine 4-Nitrophenyl Ester Based on Quantitative Evidence


Solution-Phase Peptide Fragment Coupling Requiring Moderate Activation

For solution-phase synthesis of Boc-protected peptide fragments where coupling must proceed efficiently without racemization, Boc-Val-ONp offers an optimal balance of reactivity. The 5- to 10-fold faster coupling rate relative to OSu esters [1] enables complete conversion within 1–4 h at room temperature, whereas OSu esters often require overnight reaction times. Unlike in situ activation with carbodiimides that can promote oxazolone formation and racemization, the pre-formed ONp ester minimizes base exposure [2]. The crystalline nature facilitates precise weighing and handling in small-scale (<1 g) fragment condensations.

GMP Peptide Manufacturing with Rigorous Batch-to-Batch Quality Control

In cGMP peptide API production, the availability of a published single-crystal X-ray structure [3] enables incoming material verification via PXRD comparison, a critical control not available for amorphous Boc-Val-OSu or Boc-Val-OPfp. The defined optical rotation specification provides a rapid, non-destructive chiral purity check. The high-yield synthetic protocol [4] supports economical scale-up. Collectively, these attributes reduce analytical burden and mitigate the risk of stereochemical drift during multi-step manufacturing campaigns.

Academic Research on Sterically Hindered Valine Couplings

For fundamental studies of steric effects in amide bond formation, Boc-Val-ONp serves as a benchmark substrate. Kinetic data comparing ONp, OSu, OPfp, and OPcp active esters [1] establish that valine's β-branching reduces coupling rates by approximately 3- to 5-fold relative to alanine across all ester types. The crystalline, well-characterized ONp ester enables reproducible kinetic measurements. Furthermore, the defined optical rotation allows researchers to verify that no racemization has occurred during coupling to sterically demanding amine nucleophiles [2].

Application
Selection Property
Validation Focus
Solution-phase Boc-peptide fragment coupling
Moderate reactivity ONp ester; crystalline for precise weighing
Coupling efficiency and racemization control under mild conditions
Quality-controlled peptide API synthesis
Well-characterized crystalline form with defined optical rotation
Batch-to-batch consistency and chiral purity verification
Steric effect studies in amide bond formation
Benchmark substrate with reported coupling kinetic profile
Reaction kinetics and stereochemical outcome validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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